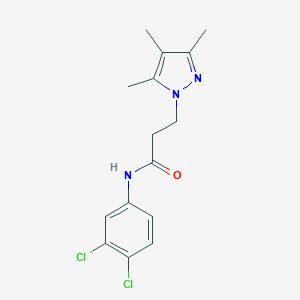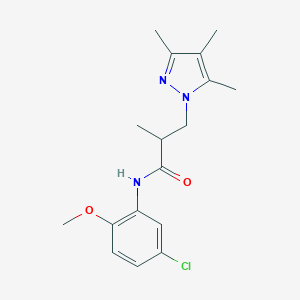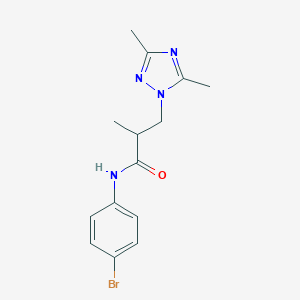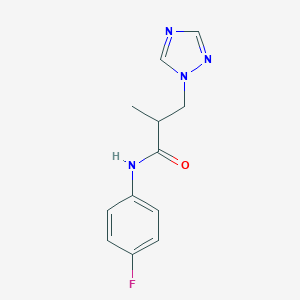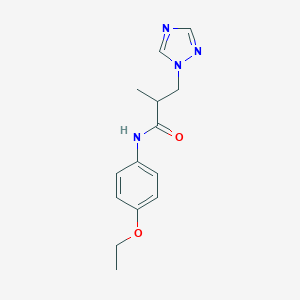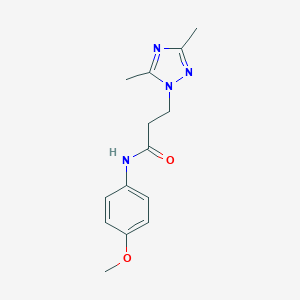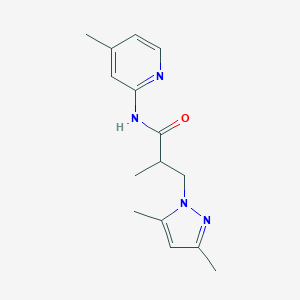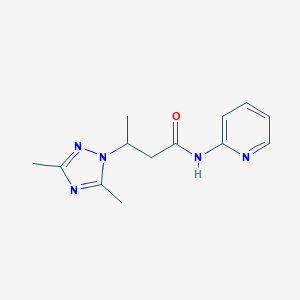
N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用機序
N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide binds to the active site of BTK and inhibits its kinase activity, leading to the suppression of B-cell receptor signaling. This results in the downregulation of key survival and proliferation pathways in B cells, leading to their apoptosis. N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide has also been shown to inhibit the activation of macrophages and other immune cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. It is rapidly absorbed and distributed to target tissues, including lymphoid organs and bone marrow. N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide has several advantages as a tool compound for laboratory experiments. It has a well-defined mechanism of action and a favorable pharmacokinetic profile, making it a reliable tool for studying B-cell biology and signaling pathways. N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide has also been shown to be effective in preclinical models of B-cell malignancies, autoimmune diseases, and inflammatory disorders, making it a versatile tool for research.
However, there are also some limitations to using N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide in laboratory experiments. It is a potent inhibitor of BTK, which may lead to off-target effects and non-specific inhibition of other kinases. This can make it difficult to interpret the results of experiments using N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide. Additionally, N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide is a small molecule inhibitor, which may limit its utility in certain experimental systems, such as genetic knockouts or gene editing techniques.
将来の方向性
There are several potential future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide. One area of interest is the development of combination therapies using N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide and other anti-cancer agents, such as immunotherapies or targeted therapies. Another area of interest is the exploration of N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide as a treatment for autoimmune diseases and inflammatory disorders, beyond its current applications in preclinical models. Additionally, there is ongoing research into the optimization of N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide and the development of new BTK inhibitors with improved selectivity and efficacy.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide involves several steps, including the coupling of 5-chloro-2-methoxyaniline with 4-(morpholinosulfonyl)piperazine, followed by the acetylation of the resulting intermediate with acetic anhydride. The final product is obtained through crystallization and purification using chromatography techniques.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide has demonstrated potent inhibition of BTK activity, leading to the suppression of B-cell proliferation and survival. N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide has also been shown to enhance the efficacy of other anti-cancer agents, such as rituximab and venetoclax.
In addition to its anti-cancer properties, N-(5-chloro-2-methoxyphenyl)-2-(4-(morpholinosulfonyl)piperazin-1-yl)acetamide has shown potential as a treatment for autoimmune diseases and inflammatory disorders, such as rheumatoid arthritis and lupus. BTK inhibition has been shown to modulate the immune response and reduce inflammation, making it an attractive target for these conditions.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN4O5S/c1-26-16-3-2-14(18)12-15(16)19-17(23)13-20-4-6-21(7-5-20)28(24,25)22-8-10-27-11-9-22/h2-3,12H,4-11,13H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQZISNHNYFDRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3-Chloro-4-methylphenyl)sulfamoyl]dimethylamine](/img/structure/B500271.png)
